An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-indol-2-yl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-indol-2-yl)phenol
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Abstract: This document provides a comprehensive overview of the core physicochemical properties of 2-(1H-indol-2-yl)phenol (CAS: 4749-47-7). While experimental data for this specific molecule is limited in public databases, this guide furnishes predicted values, contextual data from its constituent moieties (indole and phenol), and detailed, standardized experimental protocols for the determination of these properties. Furthermore, it explores the potential biological significance of the indole-phenol scaffold, offering valuable context for drug discovery and development.
Core Physicochemical Properties
2-(1H-indol-2-yl)phenol is a bifunctional molecule incorporating both an indole and a phenol moiety. Its properties are a composite of these two groups, influenced by their direct conjugation. While specific, experimentally-derived data are not widely published, the following table summarizes key calculated and predicted values. For context, the properties of the parent compounds, phenol and indole, are also provided.
Table 1: Summary of Physicochemical Properties
| Property | 2-(1H-indol-2-yl)phenol | Phenol (for context) | Indole (for context) |
| Molecular Formula | C₁₄H₁₁NO | C₆H₆O | C₈H₇N |
| Molecular Weight | 209.24 g/mol | 94.11 g/mol | 117.15 g/mol |
| Melting Point | Not available | 41-43 °C[1][2] | 52-54 °C[3] |
| Boiling Point | Predicted: 441.0 ± 20.0 °C | 181.7 °C[1][4] | 253-254 °C[3] |
| Water Solubility | Predicted: Low | Moderately Soluble (8.3 g/100 mL at 20°C)[2] | Sparingly Soluble (0.19 g/100 mL at 20°C)[3] |
| pKa (acid dissociation) | Predicted: ~9-10 (Phenolic -OH) | ~9.95[2] | ~16.7 (N-H)[5] |
| logP (octanol/water) | Predicted: ~3.5-4.0 | 1.46 | 2.14 |
Note: Predicted values are derived from computational models and should be confirmed experimentally.
Potential Biological Significance of the Indole-Phenol Scaffold
While no specific signaling pathways have been elucidated for 2-(1H-indol-2-yl)phenol itself, the hybrid indole-phenol scaffold is of significant interest in medicinal chemistry.
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Antioxidant Activity: Both indole and phenol moieties are known to possess antioxidant properties. Phenols act as hydrogen donors to scavenge free radicals, while the indole nucleus can also participate in radical scavenging.[6] Derivatives of 2-phenyl-1H-indoles have demonstrated notable antioxidant capacity, which is often enhanced by the presence of electron-donating substituents.
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Antimicrobial Activity: Indole derivatives are a well-established class of antimicrobial agents. Studies on related 2-phenyl-1H-indoles and benzimidazoles have shown moderate to good activity against various bacterial strains, with indoles generally exhibiting better antibacterial properties.
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Enzyme Inhibition & Other Activities: The indole ring is a common feature in molecules that bind to enzymes and receptors, mimicking peptide structures.[5] This structural motif is found in drugs with anticancer, anti-inflammatory, antiviral, and antidiabetic properties. The combination with a phenol group can modulate these activities and influence pharmacokinetic properties.
The logical workflow for investigating a compound like this involves moving from initial property determination to biological screening.
Experimental Protocols
The following sections detail standardized methodologies for determining the key physicochemical properties outlined in Table 1.
The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).
Methodology:
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Sample Preparation: A small amount of the dry, crystalline 2-(1H-indol-2-yl)phenol is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed into a melting point apparatus (e.g., Mel-Temp or Thiele tube).
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Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
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Measurement: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a transparent liquid is the end of the range.
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Purity Check: A wide melting range often indicates the presence of impurities.
The pKa value is essential for predicting the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and receptor binding. The phenolic hydroxyl group is the primary acidic site on this molecule.
Methodology:
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Solution Preparation: A solution of 2-(1H-indol-2-yl)phenol is prepared at a known concentration (e.g., 1-10 mM) in a suitable solvent system (e.g., water/co-solvent mixture due to low aqueous solubility). The ionic strength is kept constant using an electrolyte like KCl.
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Titration: The solution is placed in a jacketed vessel at a constant temperature (e.g., 25°C or 37°C) and stirred. A calibrated pH electrode is immersed in the solution.
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Data Collection: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
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Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the compound is ionized (the half-equivalence point).
The n-octanol/water partition coefficient (logP) is the industry standard for measuring a drug's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology:
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Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The phases are then separated.
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Partitioning: A small, accurately weighed amount of 2-(1H-indol-2-yl)phenol is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.
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Equilibration: The mixture is agitated (e.g., on a rotator) at a constant temperature for a set period (e.g., 1-24 hours) to allow for complete partitioning and equilibration.
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Phase Separation: The mixture is centrifuged to ensure a clean separation of the n-octanol and aqueous layers.
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Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Solubility is a critical property that limits the absorption and formulation of many drug candidates.
Methodology:
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Sample Preparation: An excess amount of solid 2-(1H-indol-2-yl)phenol is added to a vial containing a known volume of the desired aqueous medium (e.g., water, or buffer of a specific pH).
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Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
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Sample Processing: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged at high speed to remove all undissolved solid.
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Quantification: The concentration of the compound in the clear filtrate or supernatant is determined by a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve. The resulting concentration is reported as the equilibrium solubility.
